molecular formula C26H22N2O4 B11076870 methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate

methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate

Cat. No.: B11076870
M. Wt: 426.5 g/mol
InChI Key: VNISJBYBBCRBMN-RCCKNPSSSA-N
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Description

Methyl 2-[((E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}-2-propenoyl)amino]benzoate is a complex organic compound with a unique structure that includes a cyano group, a propenoyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[((E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}-2-propenoyl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-[(4-methylbenzyl)oxy]benzaldehyde with cyanoacetic acid in the presence of a base to form the corresponding cyanoacrylate. This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[((E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}-2-propenoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-[((E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}-2-propenoyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-[((E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}-2-propenoyl)amino]benzoate involves its interaction with specific molecular targets. The cyano group and the propenoyl moiety are key functional groups that interact with enzymes or receptors, leading to the modulation of biological pathways. These interactions can result in the inhibition of enzyme activity or the activation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(2Z)-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-propenoyl]amino}benzoate: This compound has a similar structure but with an ethoxy group instead of a methoxy group.

    Methyl 2-{[(2Z)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}-2-propenoyl]amino}benzoate: This is a geometric isomer with a different configuration around the double bond.

Uniqueness

Methyl 2-[((E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}-2-propenoyl)amino]benzoate is unique due to its specific combination of functional groups and its E-configuration, which can influence its reactivity and biological activity. The presence of the cyano group and the propenoyl moiety provides distinct chemical properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of methyl 2-[((E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}-2-propenoyl)amino]benzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C26H22N2O4/c1-18-7-9-20(10-8-18)17-32-22-13-11-19(12-14-22)15-21(16-27)25(29)28-24-6-4-3-5-23(24)26(30)31-2/h3-15H,17H2,1-2H3,(H,28,29)/b21-15+

InChI Key

VNISJBYBBCRBMN-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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